molecular formula C6H12ClNO3S B2928823 cis-2,6-Dimethylmorpholine-4-sulfonyl chloride CAS No. 727989-87-9

cis-2,6-Dimethylmorpholine-4-sulfonyl chloride

Cat. No. B2928823
CAS RN: 727989-87-9
M. Wt: 213.68
InChI Key: IOHUKINMPIUAFU-OLQVQODUSA-N
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Description

“Cis-2,6-Dimethylmorpholine” is a versatile intermediate that is primarily used in the synthesis of pharmaceutical ingredients . It serves mainly as a building block for pharmaceutical ingredients .


Synthesis Analysis

“Cis-2,6-Dimethylmorpholine” is used in the synthesis of p38α MAP kinase inhibitors used in the treatment of autoimmune diseases . It is also used towards the synthesis of potent agonists and antagonists of 5-HT 4 receptors .


Molecular Structure Analysis

The molecular formula of “Cis-2,6-Dimethylmorpholine” is C6H13NO . The average mass is 115.174 Da and the monoisotopic mass is 115.099716 Da . The IUPAC name is (2S,6R)-2,6-dimethylmorpholine .


Chemical Reactions Analysis

“Cis-2,6-Dimethylmorpholine” is a versatile intermediate and is mainly used in the synthesis of pharmaceutical ingredients . It serves mainly as a building block for pharmaceutical ingredients .


Physical And Chemical Properties Analysis

“Cis-2,6-Dimethylmorpholine” is a clear colorless liquid . It has a density of 0.9300g/mL and a boiling point of 140°C to 142°C . The refractive index is 1.4450 to 1.447 . It is miscible in water and has a viscosity of 5.3 mPa.s at 20°C .

Scientific Research Applications

Pharmaceutical Synthesis

cis-2,6-Dimethylmorpholine-4-sulfonyl chloride: is primarily utilized as an intermediate in the synthesis of pharmaceutical ingredients . Its reactivity and structural properties make it suitable for constructing complex molecular architectures found in various drugs. This compound can be used to introduce sulfonyl functional groups, which are pivotal in creating molecules with enhanced pharmacokinetic properties.

Peptide Chemistry

In peptide chemistry, this compound serves as a reagent for modifying peptides, which is essential in the development of peptide-based therapeutics. The sulfonyl chloride group can react with amino groups in peptides, leading to the formation of sulfonamides, which can alter the biological activity and stability of peptide molecules.

Organic Synthesis

The versatility of cis-2,6-Dimethylmorpholine-4-sulfonyl chloride extends to general organic synthesis, where it is used to introduce sulfonyl groups into organic molecules. This transformation is crucial for the synthesis of sulfones, sulfoxides, and other sulfur-containing compounds that have diverse applications in chemistry.

Polymer Chemistry

This compound finds applications in polymer chemistry, particularly in the preparation of polymers with specific properties. The introduction of sulfonyl chloride groups into polymers can lead to materials with unique characteristics such as increased thermal stability, chemical resistance, and mechanical strength.

Agrochemicals Production

cis-2,6-Dimethylmorpholine-4-sulfonyl chloride: is also employed in the synthesis of agrochemicals. The sulfonyl chloride moiety can be incorporated into molecules that act as herbicides, pesticides, or fungicides, contributing to the development of new agricultural products that help in crop protection.

Dye Manufacturing

In the field of dye manufacturing, this compound is used as a building block for creating complex dye molecules. The sulfonyl chloride group can react with various aromatic compounds, leading to the formation of sulfonated dyes that exhibit high color fastness and stability.

Safety and Hazards

“Cis-2,6-Dimethylmorpholine” is harmful if swallowed, causes severe skin burns and eye damage, and is harmful in contact with skin . It is also a flammable liquid and vapor . Safety measures include wearing protective gloves, clothing, and eye protection. If swallowed, rinse mouth but do not induce vomiting .

properties

IUPAC Name

(2S,6R)-2,6-dimethylmorpholine-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3S/c1-5-3-8(12(7,9)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHUKINMPIUAFU-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

727989-87-9
Record name (2R,6S)-2,6-dimethylmorpholine-4-sulfonyl chloride
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